N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazine ring, which is planar and aromatic. The morpholino groups would add steric bulk and could influence the compound’s solubility and reactivity. The 4-butylphenyl group is a large, hydrophobic group that could also influence the compound’s properties .Chemical Reactions Analysis
Triazines are known to participate in a variety of chemical reactions, including substitutions and additions. The presence of the morpholino and 4-butylphenyl groups could influence the reactivity of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazine ring, morpholino groups, and 4-butylphenyl group would likely make the compound relatively non-polar and hydrophobic .Scientific Research Applications
Synthesis Techniques
A novel method for synthesizing diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including compounds structurally related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, was developed utilizing microwave irradiation. This technique enables fast synthesis through a one-pot, three-component reaction involving cyanoguanidine, aromatic aldehydes, and cyclic amines, followed by dehydrogenation to produce the targeted compounds. Preliminary biological screening of these compounds has shown promising antileukemic activity, highlighting their potential therapeutic applications (Dolzhenko et al., 2021).
Biological Activities
The compound and its derivatives have been explored for their antimicrobial properties. In a study focusing on the synthesis of novel 1,2,4-triazole derivatives, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride demonstrated moderate to good antimicrobial activities against a range of microorganisms. This research underlines the compound's relevance in developing new antimicrobial agents, providing a foundation for further pharmacological investigations (Bektaş et al., 2007).
Chemical Reactions and Modifications
In the realm of chemical synthesis and modification, the reactivity of bifunctional heterocyclic compounds, including those related to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, has been studied. Specifically, the amination of 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine by compounds containing amino and thioamide groups in an acetic acid medium was investigated. This research sheds light on selective chemical modifications, preserving thioamide functionalities while introducing new amino groups, thereby expanding the utility of such heterocyclic compounds in synthetic chemistry (Kolmakov, 2008).
Material Science Applications
Beyond biomedical applications, compounds structurally similar to N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride have been explored in material science. Notably, luminescent covalent-organic polymers (COPs) incorporating triazine units have been synthesized for detecting nitroaromatic explosives and small organic molecules. These materials, featuring high surface area and hydrothermal stability, demonstrate rapid and sensitive detection capabilities for substances like picric acid and TNT at concentrations below 1 ppm. This research highlights the potential of triazine derivatives in developing advanced materials for security and environmental monitoring applications (Xiang & Cao, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-butylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2.ClH/c1-2-3-4-17-5-7-18(8-6-17)22-19-23-20(26-9-13-28-14-10-26)25-21(24-19)27-11-15-29-16-12-27;/h5-8H,2-4,9-16H2,1H3,(H,22,23,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIKQGQCWPEMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride |
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